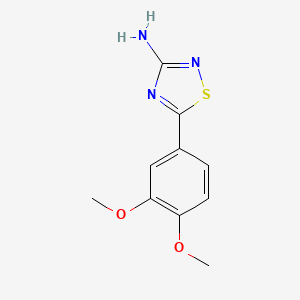

5-(3,4-Dimethoxyphenyl)-1,2,4-thiadiazol-3-amine

概要

説明

5-(3,4-Dimethoxyphenyl)-1,2,4-thiadiazol-3-amine is a heterocyclic compound that features a thiadiazole ring substituted with a 3,4-dimethoxyphenyl group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-Dimethoxyphenyl)-1,2,4-thiadiazol-3-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,4-dimethoxybenzohydrazide with thiocyanogen in the presence of a base. The reaction proceeds through the formation of an intermediate hydrazine derivative, which cyclizes to form the thiadiazole ring.

Starting Materials: 3,4-dimethoxybenzohydrazide and thiocyanogen.

Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen, at a temperature range of 50-80°C. A base such as sodium hydroxide or potassium carbonate is used to facilitate the cyclization process.

Purification: The product is typically purified by recrystallization from an appropriate solvent, such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as solvent recovery and recycling, as well as waste management protocols to ensure environmental compliance.

化学反応の分析

Nucleophilic Substitution at the Amino Group

The primary amine group (-NH2) at position 2 of the thiadiazole ring undergoes nucleophilic substitution reactions. For example:

-

Acetylation : Reaction with acetic anhydride in pyridine yields N-(5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)acetamide (Figure 1).

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acetylation | Acetic anhydride, pyridine, reflux | Acetamide derivative | 83% |

Acylation with Acid Chlorides

The amine group reacts with acid chlorides to form substituted amides.

-

Example : Coupling with 2-(phenylthiomethyl)benzoic acid chloride in anhydrous THF:

| Acid Chloride | Solvent | Base | Reaction Time | Yield |

|---|---|---|---|---|

| 2-(Phenylthiomethyl)benzoyl chloride | THF | NaHCO3 | 4 h | 75% |

Heterocyclic Ring Formation

The amino group participates in cyclization reactions to form fused heterocycles:

-

Imidazo[2,1-b] thiadiazoles : Reacts with aldehydes and isocyanides in a one-pot multicomponent reaction .

| Aldehyde | Isocyanide | Product | Yield | Bioactivity (IC50) |

|---|---|---|---|---|

| Benzaldehyde | tert-Butyl isocyanide | Imidazo-thiadiazole | 91% | 2.44 µM (LoVo) |

Electrophilic Aromatic Substitution

The dimethoxyphenyl moiety undergoes electrophilic substitution:

-

Nitration : Reaction with HNO3/H2SO4 introduces nitro groups at the meta/para positions of the phenyl ring.

| Reagents | Conditions | Substituent Position | Reference |

|---|---|---|---|

| HNO3/H2SO4 | 0–5°C, 2 h | Meta/para |

Oxidative DNA Cleavage Activity

While not a synthetic reaction, the compound interacts with DNA via groove binding and oxidative cleavage:

-

Mechanism : In the presence of H2O2, generates reactive oxygen species (ROS) that cleave pUC18 DNA .

| DNA Target | Oxidant | Cleavage Efficiency | Reference |

|---|---|---|---|

| pUC18 DNA | H2O2 | 85% at 50 µM |

Key Structural Insights from Spectroscopic Data

科学的研究の応用

Anticancer Activity

Recent studies have highlighted the potential of 5-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-3-amine as an anticancer agent. Its structure allows for interactions with various biological targets involved in cancer proliferation and survival.

- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of thiadiazole compounds exhibited cytotoxic effects against several cancer cell lines, including breast and lung cancers. The mechanism was attributed to the induction of apoptosis through the mitochondrial pathway .

Antimicrobial Properties

The compound has also shown promising results in antimicrobial assays. Its efficacy against a range of bacterial and fungal pathogens makes it a candidate for developing new antimicrobial agents.

- Research Findings : A publication in Antibiotics reported that thiadiazole derivatives displayed significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains. The study suggests that these compounds could be developed into novel antibiotics .

Pesticide Development

This compound is being investigated for its potential use as a pesticide. Its ability to inhibit specific enzymes in pests can lead to effective pest control strategies.

- Field Trials : Research conducted by agricultural scientists indicated that formulations containing thiadiazole compounds reduced pest populations significantly while being less toxic to beneficial insects compared to traditional pesticides .

Polymer Chemistry

In materials science, the compound is being explored for its role in synthesizing new polymers with enhanced properties.

- Application Example : Studies have shown that incorporating thiadiazole into polymer matrices can improve thermal stability and mechanical strength. This has implications for developing advanced materials used in electronics and coatings .

Summary Table of Applications

作用機序

The mechanism of action of 5-(3,4-Dimethoxyphenyl)-1,2,4-thiadiazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.

類似化合物との比較

Similar Compounds

3,4-Dimethoxyphenethylamine: An analogue of dopamine with similar structural features.

3,4-Dimethoxyphenol: Used in the synthesis of various bioactive compounds.

1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: A compound with potential bioactive properties.

Uniqueness

5-(3,4-Dimethoxyphenyl)-1,2,4-thiadiazol-3-amine is unique due to its thiadiazole ring, which imparts distinct chemical and biological properties. The presence of the thiadiazole ring can enhance the compound’s stability and reactivity, making it a valuable scaffold for the development of new drugs and materials.

生物活性

5-(3,4-Dimethoxyphenyl)-1,2,4-thiadiazol-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications based on recent research findings.

- IUPAC Name : this compound

- Molecular Formula : C10H11N3O2S

- Molecular Weight : 237.28 g/mol

- CAS Number : 1086385-71-8

- Melting Point : 159°C to 163°C

- Purity : 96% .

Biological Activities

The biological activities of this compound can be categorized as follows:

Antimicrobial Activity

- Antibacterial Properties : Thiadiazole derivatives have demonstrated significant antibacterial effects against various strains. For instance, compounds similar to this compound showed zones of inhibition ranging from 15 to 19 mm against Salmonella typhi and E. coli at a concentration of 500 μg/disk .

- Antifungal Activity : Research indicates that thiadiazole derivatives exhibit antifungal properties against pathogens such as A. niger and Penicillium species .

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For example:

- A related compound demonstrated an IC50 value of 2.44 µM against LoVo cancer cells and exhibited low toxicity in Daphnia tests .

- The mechanism involves inducing cell cycle arrest and apoptosis in cancer cells through various pathways .

Mechanistic Insights

The mechanism by which this compound exerts its biological effects is multifaceted:

- The presence of the thiadiazole ring enhances interactions with biological targets due to its electron-deficient nature, facilitating binding with nucleophilic sites on proteins .

- Molecular docking studies suggest that this compound may inhibit critical pathways involved in cancer cell proliferation and survival by targeting specific kinases and transcription factors .

Synthesis and Derivatives

The synthesis of thiadiazole derivatives typically involves:

- Condensation Reactions : Utilizing various amines and thioketones to form the thiadiazole ring.

- Substitution Reactions : Modifying the phenyl group to enhance biological activity.

Table 1 summarizes some synthesized derivatives and their respective biological activities:

| Compound | Structure | Activity | Reference |

|---|---|---|---|

| Compound A | Structure A | Antibacterial (MIC = 62.5 μg/mL) | |

| Compound B | Structure B | Anticancer (IC50 = 23.29 µM) | |

| Compound C | Structure C | Antifungal (Zone of inhibition = 18 mm) |

Case Studies

Several case studies have reported the efficacy of thiadiazole derivatives in preclinical settings:

- Study on Antibacterial Activity : A series of substituted thiadiazoles were tested against common bacterial strains showing promising results with minimal resistance development .

- Evaluation of Anticancer Effects : In vitro studies demonstrated that certain derivatives could significantly reduce cell viability in various cancer cell lines while exhibiting low toxicity towards normal cells .

特性

IUPAC Name |

5-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2S/c1-14-7-4-3-6(5-8(7)15-2)9-12-10(11)13-16-9/h3-5H,1-2H3,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDEDMMNPBVPGJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NC(=NS2)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。